molecular formula C28H36N2O2S B1193024 LRH-1 agonist-6N

LRH-1 agonist-6N

Katalognummer B1193024
Molekulargewicht: 464.668
InChI-Schlüssel: COQCBADNBTZWQG-NSVAZKTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LRH-1 agonist-6N is a novel potent agonist of the liver receptor homolog-1 (LRH-1, NR5A2).

Wissenschaftliche Forschungsanwendungen

LRH-1 Agonist-6N in Metabolic Disease Treatment

The LRH-1 agonist-6N, developed through structure-activity relationship studies, shows significant promise in treating metabolic disorders. It has been identified as a critical tool for both studying LRH-1 biology and addressing a range of metabolic diseases. This development is rooted in the agonist's ability to bind with picomolar affinity and elicit target gene expression more effectively than previous compounds (Cato et al., 2020).

Role in Understanding LRH-1 Biology

LRH-1 agonist-6N plays a significant role in advancing the understanding of LRH-1 biology. Its ability to engage with and communicate from both sites of agonist binding, as demonstrated in RNA-seq studies, offers insights into how this nuclear receptor operates. This understanding is vital for developing therapeutic strategies for various metabolic disorders (Cato et al., 2021).

Potential in Treating Inflammatory Bowel Diseases

The first low nanomolar LRH-1 agonist, discovered through a structure-guided approach, has shown potential in treating inflammatory bowel diseases. It increases the expression of LRH-1-controlled steroidogenic genes and promotes anti-inflammatory gene expression changes in an organoid model of this disease, indicating its therapeutic potential (Mays et al., 2019).

Implications in Cancer Treatment

LRH-1, implicated in several cancers, can be targeted by LRH-1 agonists for therapeutic purposes. LRH-1 agonists and antagonists are being explored in the context of breast, pancreatic, and gastrointestinal cancers. The development of such agonists, including 6N, opens up new avenues for cancer treatment (Nadolny & Dong, 2015).

Enhancement of LRH-1 Agonist Potency

Continued research on LRH-1 agonist-6N has led to the enhancement of its solubility, potency, and efficacy. This progress is crucial for the practical application of these agonists in clinical and laboratory contexts, particularly for metabolic diseases (Flynn et al., 2018).

Development of Novel Agonists Through Structural Insights

Advancements in the structural understanding of LRH-1 and its binding with synthetic agonists have enabled the development of novel LRH-1 agonists. These developments have broadened the potential therapeutic applications of LRH-1 agonists, including 6N, in various metabolic and inflammatory disorders (Cornelison et al., 2020).

Eigenschaften

Produktname

LRH-1 agonist-6N

Molekularformel

C28H36N2O2S

Molekulargewicht

464.668

IUPAC-Name

(3aR,6S,6aR)-2-Hexyl-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalene

InChI

InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1

InChI-Schlüssel

COQCBADNBTZWQG-NSVAZKTRSA-N

SMILES

O=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LRH-1 agonist-6N

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LRH-1 agonist-6N
Reactant of Route 2
LRH-1 agonist-6N
Reactant of Route 3
LRH-1 agonist-6N
Reactant of Route 4
LRH-1 agonist-6N
Reactant of Route 5
LRH-1 agonist-6N
Reactant of Route 6
Reactant of Route 6
LRH-1 agonist-6N

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.